molecular formula C21H21N5O3S B2472449 N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034317-76-3

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2472449
CAS No.: 2034317-76-3
M. Wt: 423.49
InChI Key: QADSCXYFAGVRJA-UHFFFAOYSA-N
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Description

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a combination of pyridine, pyrazine, pyrrolidine, and benzamide moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.

    Attachment of the pyridine ring: The pyridine moiety can be introduced via cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the benzamide structure: The benzamide group can be synthesized through amidation reactions.

    Introduction of the pyrrolidine sulfonyl group: This can be achieved through sulfonylation reactions using appropriate sulfonyl chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or pyrazine rings.

    Reduction: Reduction reactions can occur at the benzamide or sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-(pyrazin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Uniqueness

The unique combination of pyridine, pyrazine, and benzamide moieties in N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may confer distinct biological activities or chemical properties compared to its analogs.

Properties

IUPAC Name

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c27-21(16-5-7-18(8-6-16)30(28,29)26-12-1-2-13-26)25-15-19-20(24-11-10-23-19)17-4-3-9-22-14-17/h3-11,14H,1-2,12-13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADSCXYFAGVRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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